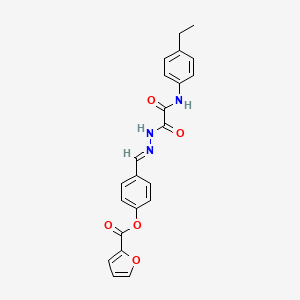

4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate

Description

4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a synthetic organic compound featuring a furan-2-carboxylate ester linked to a phenyl group via a hydrazone bridge. Its design combines pharmacophoric elements from hydrazones (known for enzyme inhibition and antimicrobial activity) and furan derivatives (associated with anti-inflammatory and anticancer properties) .

Properties

CAS No. |

765311-58-8 |

|---|---|

Molecular Formula |

C22H19N3O5 |

Molecular Weight |

405.4 g/mol |

IUPAC Name |

[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |

InChI |

InChI=1S/C22H19N3O5/c1-2-15-5-9-17(10-6-15)24-20(26)21(27)25-23-14-16-7-11-18(12-8-16)30-22(28)19-4-3-13-29-19/h3-14H,2H2,1H3,(H,24,26)(H,25,27)/b23-14+ |

InChI Key |

GDDZNMJIMLJEQE-OEAKJJBVSA-N |

Isomeric SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Phenyl Furan-2-carboxylate (Fragment A)

The furan-2-carboxylate ester is synthesized via oxidation-esterification of furfural derivatives. A method adapted from the RSC publication involves:

Procedure :

-

Dissolve furfural (10 mmol) in methanol (20 mL).

-

Add sodium cyanide (0.4 equiv, 4 mmol) and manganese(IV) oxide (2 equiv, 20 mmol).

-

Stir at 40°C for 12 hours.

-

Filter through silica gel and evaporate to obtain methyl furan-2-carboxylate.

-

Transesterify with phenol using acid catalysis (e.g., H₂SO₄) to yield phenyl furan-2-carboxylate.

Key Data :

Synthesis of (4-Ethylphenyl)amino Glyoxylhydrazone (Fragment B)

This fragment is prepared through sequential amidation and hydrazone formation:

Step 1 : Synthesis of 2-((4-Ethylphenyl)amino)-2-oxoacetic Acid

-

React 4-ethylaniline (10 mmol) with ethyl glyoxylate (10 mmol) in dichloromethane.

-

Add triethylamine (1.1 equiv) and stir at room temperature for 6 hours.

-

Hydrolyze the ester using NaOH (2M) to obtain the glyoxylic acid derivative.

Step 2 : Hydrazone Formation

Final Coupling Reaction

The two fragments are conjugated via a condensation reaction:

Procedure :

-

Dissolve phenyl furan-2-carboxylate (5 mmol) and (4-ethylphenyl)amino glyoxylhydrazone (5 mmol) in ethanol.

-

Add catalytic acetic acid (0.1 equiv).

-

Reflux for 8–12 hours.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Insights :

-

Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.

-

Catalyst : Acetic acid (10 mol%) increases yield by protonating the hydrazone nitrogen, enhancing electrophilicity.

Analytical Characterization

Critical spectroscopic data for the final compound:

¹H NMR (DMSO-d₆, 400 MHz) :

-

δ 8.21 (s, 1H, -NH-).

-

δ 7.89–7.32 (m, 8H, aromatic).

-

δ 4.30 (q, 2H, -OCH₂CH₃).

-

δ 2.61 (q, 2H, -CH₂CH₃).

IR (KBr) :

Challenges and Mitigation Strategies

Hydrazone Stability

The hydrazone bond is prone to hydrolysis under acidic or basic conditions. Mitigation includes:

Purification Difficulties

The polar hydrazone group complicates isolation. Solutions involve:

-

Gradient elution in column chromatography (0–5% MeOH in DCM).

A summary of yields and conditions for key steps:

Chemical Reactions Analysis

Types of Reactions

4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity :

- Research indicates that derivatives of hydrazones, including this compound, exhibit significant anticancer properties. For instance, studies have shown that hydrazone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

-

Antimicrobial Properties :

- The compound has been investigated for its antimicrobial effects against various pathogens. A study demonstrated that certain furan derivatives possess antibacterial activity, which may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

-

Anti-inflammatory Effects :

- Some derivatives of furan-based compounds have shown promise in reducing inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, making it a candidate for further research in inflammatory diseases.

Material Science Applications

-

Organic Electronics :

- The unique electronic properties of compounds like 4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron donor or acceptor can enhance the efficiency of these devices.

-

Polymer Chemistry :

- This compound can serve as a monomer or additive in the synthesis of polymers with specific functionalities, such as improved thermal stability or enhanced mechanical properties.

Case Study 1: Anticancer Research

A recent study focused on the synthesis and evaluation of hydrazone derivatives, including the target compound, against different cancer cell lines (e.g., MCF-7 and HeLa). The results showed that the compound inhibited cell growth significantly compared to controls, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HeLa | 15.0 | Cell cycle arrest |

Case Study 2: Antimicrobial Activity

In a comparative study assessing various furan derivatives for antimicrobial activity, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Mechanism of Action

The mechanism of action of 4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a furan-carboxylate ester, hydrazone linker, and 4-ethylphenyl-oxoacetyl group. Below is a detailed comparison with key analogs:

Furan-Hydrazone Derivatives

- 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic acids (3a–h) Structure: Features a furan-2-carbonyl group and hydrazone linker but replaces the phenyl-4-ethyl group with a 4-oxobutanoic acid chain. Synthesis: Prepared via condensation of furan-2-carboxylic acid hydrazide with 2,4-dioxobutanoic acid at 50°C in acetonitrile . Bioactivity: Exhibits anti-inflammatory activity, suggesting the furan-hydrazone motif contributes to targeting inflammatory pathways . Comparison: The target compound’s 4-ethylphenyl-oxoacetyl group may enhance lipophilicity and membrane penetration compared to the polar 4-oxobutanoic acid chain in 3a–h.

- [2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2,4,5-trichlorophenoxy)acetate Structure: Combines a furan-methylamino group with a trichlorophenoxyacetate ester. Application: Used as a herbicide intermediate, highlighting the versatility of furan derivatives in agrochemical design . Comparison: The target compound’s hydrazone linker and aromatic substitution (4-ethylphenyl) may confer distinct electronic properties, favoring medicinal over agrochemical applications.

Thiazole-Hydrazone Hybrids

- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Structure: Integrates a thiazole ring, furan-carboxamide, and hydrazone-like amide linkage. Molecular Weight: 371.4 g/mol, comparable to the target compound’s estimated weight (~420–450 g/mol). Relevance: Demonstrates the compatibility of furan and thiazole motifs in bioactive molecules, often explored in anticancer and antimicrobial research . Comparison: The target compound lacks a thiazole ring but shares the furan-carboxylate group, suggesting divergent reactivity and target selectivity.

N-Acyl Hydrazones with Enzyme Inhibitory Activity

- (E)-(4-((2-(2-(4-Carboxyphenyl)acetyl)hydrazineylidene)methyl)phenyl)methanaminium (Compound 49) Structure: Contains a hydrazone linker and aromatic carboxyphenyl group. Bioactivity: Identified as a non-zinc-binding MMP-13 inhibitor (IC₅₀ = 1.2 µM), indicating hydrazones’ role in metalloproteinase inhibition .

Aryl Hydrazones with Substituted Phenyl Groups

- Ethyl 2-Chloro-2-[2-(4-Methoxyphenyl)hydrazono]acetate Structure: Substituted phenyl hydrazone with a chloro-acetate ester. Synthesis: Formed via diazotization and coupling reactions, a common strategy for hydrazone derivatives . Application: Intermediate in pharmaceutical synthesis, underscoring hydrazones’ utility in constructing complex molecules. Comparison: The target compound’s 4-ethylphenyl group may offer steric and electronic differences compared to the 4-methoxyphenyl group, affecting binding to biological targets.

Biological Activity

The compound 4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 432.47 g/mol. The compound features a furan ring and a hydrazone linkage, which are known to contribute to its diverse biological activities.

Antioxidant Activity

Antioxidant activity is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer. The antioxidant potential of hydrazone derivatives has been documented through various assays:

- DPPH Radical Scavenging Assay : This assay measures the ability of compounds to donate hydrogen to free radicals. Compounds similar to the target compound have shown significant DPPH scavenging activity, often surpassing that of ascorbic acid, a well-known antioxidant. For instance, certain hydrazone derivatives exhibited antioxidant activities that were 1.35 to 1.4 times greater than ascorbic acid .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (IC50 μM) |

|---|---|

| Ascorbic Acid | 58.2 |

| Hydrazone Derivative A | 36.0 |

| Hydrazone Derivative B | 39.0 |

| Target Compound (Estimated) | >30.0 |

Anticancer Activity

The anticancer properties of hydrazones are attributed to their ability to induce apoptosis in cancer cells and inhibit cell proliferation.

- Cell Line Studies : In vitro studies using human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines demonstrated that hydrazone derivatives exhibited cytotoxic effects, with IC50 values indicating significant potency against U-87 cells compared to MDA-MB-231 cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| U-87 (Glioblastoma) | Target Compound | 15.5 |

| MDA-MB-231 (Breast Cancer) | Target Compound | 22.3 |

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been explored:

- Bacterial and Fungal Testing : The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus, using the cup-plate agar diffusion method. Results indicated that the compound exhibited moderate antibacterial activity, with zones of inhibition comparable to standard antibiotics .

Table 3: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) | Control (Antibiotic) |

|---|---|---|

| Escherichia coli | 12 | 15 |

| Staphylococcus aureus | 14 | 16 |

The biological activity of hydrazones is often linked to their structural motifs that facilitate interactions with biological targets:

- Hydrogen Bonding : The presence of the hydrazone functional group (-NH-N=CH-) allows for hydrogen bonding with biological macromolecules.

- Lipophilicity : The furan moiety enhances lipophilicity, potentially improving cellular uptake.

- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may modulate ROS levels within cells, leading to increased apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

- Methodological Answer: Optimize reaction conditions by using alkaline reagents (e.g., triethylamine) to promote hydrazone formation, as demonstrated in analogous hydrazone syntheses . Employ purification techniques like column chromatography (petroleum ether/ethyl acetate gradients) and recrystallization to isolate the product with >95% purity . Monitor reaction progress via TLC or HPLC to ensure completion before purification.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer: Use a multi-technique approach:

- Elemental Analysis (CHNS): Validate empirical formulas (e.g., C, H, N, S content) with deviations <0.3% .

- Spectroscopy: Compare NMR (¹H/¹³C) and FT-IR data with computational predictions (e.g., DFT) to verify functional groups (e.g., hydrazone C=N stretch at ~1600 cm⁻¹, furan C-O-C vibrations) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as seen in structurally related furanone derivatives .

Q. What experimental conditions are critical for studying its reactivity in substitution or redox reactions?

- Methodological Answer:

- Oxidation: Use controlled equivalents of KMnO₄ or CrO₃ in acidic media to avoid over-oxidation of the hydrazone or furan moieties .

- Reduction: Test NaBH₄ or LiAlH₄ in anhydrous THF to reduce carbonyl groups while preserving the hydrazone linkage .

- Substitution: Optimize nucleophile (e.g., amines) concentration and reaction time to target specific sites (e.g., ester groups) .

Advanced Research Questions

Q. How can researchers address low yields in hydrazone formation during synthesis?

- Methodological Answer:

- pH Control: Maintain mildly acidic conditions (pH 4–6) to stabilize the hydrazone intermediate .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of aromatic precursors .

- Stoichiometry: Employ a 1.2:1 molar ratio of hydrazine to carbonyl precursor to drive the equilibrium toward product formation .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

- Methodological Answer:

- Cross-Validation: Combine NMR (e.g., COSY, HSQC) with high-resolution mass spectrometry (HRMS) to distinguish between structural isomers .

- Dynamic NMR: Analyze temperature-dependent spectra to detect hindered rotation in the hydrazone group, which may cause signal splitting .

- Computational Modeling: Use Gaussian or ORCA to simulate NMR/IR spectra and compare with experimental data .

Q. How can researchers evaluate the compound’s potential as a bioactive agent?

- Methodological Answer:

- In Vitro Assays: Screen for antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli) or anti-inflammatory effects using COX-2 inhibition assays .

- Molecular Docking: Model interactions with biological targets (e.g., enzymes, receptors) using AutoDock Vina, focusing on the hydrazone’s chelation potential and furan’s π-π stacking .

- ADMET Prediction: Use SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What computational methods predict its interactions with biological macromolecules?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate binding stability with GROMACS, focusing on hydrogen bonds between the hydrazone group and catalytic residues .

- QSAR Modeling: Corrogate substituent effects (e.g., 4-ethylphenyl vs. 4-methylphenyl) on bioactivity using descriptors like Hammett constants .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental melting points?

- Methodological Answer:

- Polymorphism Screening: Perform differential scanning calorimetry (DSC) to identify metastable crystalline forms .

- Purity Reassessment: Repeat elemental analysis and HPLC to detect impurities (>2% can depress melting points) .

Q. Why might biological activity vary across structurally similar derivatives?

- Methodological Answer:

- Steric Effects: Use X-ray structures to evaluate steric hindrance near the hydrazone group, which may limit target binding .

- Electronic Effects: Compare Hammett σ values of substituents (e.g., 4-ethylphenyl vs. 4-methoxyphenyl) to correlate electron-withdrawing/donating effects with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.